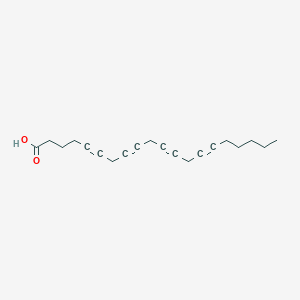

5,8,11,14-Eicosatetraynoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

icosa-5,8,11,14-tetraynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14,17-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLDCXPLYOWQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC#CCC#CCC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152318 | |

| Record name | 5,8,11,14-Eicosatetraynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-85-1 | |

| Record name | 5,8,11,14-Eicosatetraynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11,14-Eicosatetraynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8,11,14-EICOSATETRAYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FEJ8J06DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 5,8,11,14-Eicosatetraynoic Acid (ETYA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,8,11,14-Eicosatetraynoic acid (ETYA) is a synthetic, non-metabolizable analog of arachidonic acid that serves as a critical tool in lipid research and drug development. Its primary mechanism of action is the non-selective inhibition of the major enzymes involved in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX). By blocking these pathways, ETYA effectively prevents the biosynthesis of pro-inflammatory and signaling eicosanoids, including prostaglandins (B1171923), thromboxanes, and leukotrienes. Beyond its primary targets, ETYA exhibits pleiotropic effects, influencing other significant signaling pathways such as protein kinase C (PKC) activation, intracellular calcium mobilization, and peroxisome proliferator-activated receptor (PPAR) modulation. This guide provides a comprehensive technical overview of ETYA's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the affected signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways

ETYA's structural similarity to arachidonic acid, with the substitution of four double bonds with triple bonds, allows it to act as a competitive inhibitor at the active sites of both COX and LOX enzymes. This dual inhibition is the cornerstone of its pharmacological effects.

Inhibition of Cyclooxygenase (COX) Pathway

ETYA blocks the activity of both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for all prostaglandins and thromboxanes. This inhibition leads to a significant reduction in the production of these key mediators of inflammation, pain, and fever.

Inhibition of Lipoxygenase (LOX) Pathway

ETYA is a potent inhibitor of various lipoxygenase isoforms, including 5-LOX, 12-LOX, and 15-LOX.[1] These enzymes catalyze the introduction of oxygen into arachidonic acid to form hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently converted to leukotrienes and lipoxins. By inhibiting LOX enzymes, ETYA curtails the production of potent chemoattractants and mediators of allergic and inflammatory responses.

Quantitative Inhibition Profile

The inhibitory potency of ETYA against various enzymes is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for ETYA against key enzymes in the arachidonic acid pathway. It is important to note that these values can vary depending on the specific experimental conditions.

| Enzyme Target | Species/Tissue Source | IC50 Value (µM) | Reference |

| Cyclooxygenase (COX) | Not Specified | 14 | [1] |

| Cyclooxygenase-1 (COX-1) | Human Platelet | 8 | |

| 5-Lipoxygenase (5-LOX) | Not Specified | 25 | [1] |

| 12-Lipoxygenase (12-LO) | Human Platelet | 4 | |

| 15-Lipoxygenase (15-LOX) | Tilapia Thrombocyte | 0.42 | [2] |

Broader Effects on Cellular Signaling

Beyond its direct enzymatic inhibition, ETYA influences several other critical intracellular signaling pathways:

-

Protein Kinase C (PKC) Modulation: ETYA has been shown to alter the distribution and activity of Protein Kinase C (PKC), a key family of enzymes involved in various signal transduction cascades that control cell growth, differentiation, and apoptosis.[3]

-

Intracellular Calcium Mobilization: ETYA can induce an increase in intracellular calcium concentrations ([Ca2+]i). This effect can trigger a wide range of cellular responses, as calcium is a ubiquitous second messenger.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Activation: ETYA acts as a ligand for PPARα and PPARγ, which are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Activation of these receptors can lead to changes in the expression of genes involved in these processes.

Signaling Pathway Diagrams

To visualize the complex interactions of ETYA, the following diagrams illustrate the key signaling pathways affected.

Caption: Inhibition of the Arachidonic Acid Cascade by ETYA.

Caption: Pleiotropic Signaling Effects of ETYA.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ETYA's inhibitory activity. Below are representative protocols for key in vitro assays.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the IC50 value of ETYA for COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

ETYA (test inhibitor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Adrenaline (cofactor)

-

DMSO (for dissolving inhibitor)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or other relevant prostanoid

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of ETYA in DMSO.

-

Reaction Setup: In a microplate or reaction tubes, add the reaction buffer, heme, and adrenaline.

-

Enzyme Addition: Add the prepared COX-1 or COX-2 enzyme solution to the reaction mixture and incubate for a few minutes at 37°C.

-

Inhibitor Incubation: Add the diluted ETYA solutions (or DMSO for control) to the respective wells/tubes and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells/tubes.

-

Reaction Termination: After a defined incubation period (e.g., 2-5 minutes), terminate the reaction (e.g., by adding a stop solution or by acidification).

-

Product Quantification: Measure the amount of PGE2 (or another prostanoid) produced using a specific EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each ETYA concentration compared to the control. Plot the percentage of inhibition against the logarithm of the ETYA concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Lipoxygenase (LOX) Inhibition Assay

Objective: To determine the IC50 value of ETYA for 5-LOX, 12-LOX, or 15-LOX.

Materials:

-

Purified 5-LOX, 12-LOX, or 15-LOX enzyme

-

Arachidonic acid or linoleic acid (substrate)

-

ETYA (test inhibitor)

-

Assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)

-

DMSO (for dissolving inhibitor)

-

Spectrophotometer

Procedure:

-

Enzyme and Substrate Preparation: Prepare working solutions of the LOX enzyme and the substrate in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of ETYA in DMSO.

-

Reaction Setup: In a cuvette, mix the assay buffer and the LOX enzyme solution.

-

Inhibitor Incubation: Add the diluted ETYA solution (or DMSO for control) and incubate for a few minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the substrate to the cuvette.

-

Kinetic Measurement: Immediately monitor the increase in absorbance at 234 nm (for the formation of conjugated dienes) over time using a spectrophotometer. The rate of reaction is determined from the initial linear portion of the absorbance curve.

-

Data Analysis: Calculate the percentage of inhibition for each ETYA concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Intracellular Calcium Mobilization Assay

Objective: To assess the effect of ETYA on intracellular calcium levels.

Materials:

-

Adherent cell line (e.g., HEK293, HeLa)

-

Cell culture medium

-

Fura-2 AM or Fluo-4 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

ETYA (test compound)

-

Ionomycin (B1663694) (positive control for calcium influx)

-

EGTA (calcium chelator for baseline determination)

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells with HBSS to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader (for Fura-2 AM, excitation at 340 nm and 380 nm, emission at 510 nm; for Fluo-4 AM, excitation at 485 nm, emission at 525 nm).

-

Compound Addition: Add different concentrations of ETYA to the wells.

-

Fluorescence Monitoring: Immediately begin monitoring the changes in fluorescence over time.

-

Controls: In separate wells, add ionomycin to induce maximal calcium influx and EGTA to determine the minimal fluorescence signal.

-

Data Analysis: For ratiometric dyes like Fura-2 AM, calculate the ratio of fluorescence intensities (e.g., 340/380 nm). For single-wavelength dyes like Fluo-4 AM, express the change in fluorescence as a ratio over baseline (F/F0). Plot the change in fluorescence or ratio against time to visualize the calcium mobilization profile.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and characterizing the inhibitory activity of a compound like ETYA against COX and LOX enzymes.

Caption: General Workflow for In Vitro Enzyme Inhibition Assays.

Conclusion

This compound is a multifaceted pharmacological tool whose primary mechanism of action is the potent and non-selective inhibition of both cyclooxygenase and lipoxygenase pathways. This dual inhibitory action makes it an invaluable compound for studying the roles of prostaglandins and leukotrienes in various physiological and pathological processes. Furthermore, its ability to modulate other key signaling molecules like PKC, intracellular calcium, and PPARs highlights its complex cellular effects and underscores the interconnectedness of these signaling networks. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the intricate mechanisms of ETYA and to explore its potential as a lead compound in the development of novel therapeutics for inflammatory and other diseases.

References

- 1. 8,11,14-Eicosatriynoic acid | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae) [frontiersin.org]

ETYA: A Non-Selective Cyclooxygenase and Lipoxygenase Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosatetraynoic acid (ETYA) is a synthetic polyunsaturated fatty acid, an analog of arachidonic acid (AA), that serves as a critical tool in eicosanoid research. By competitively inhibiting the key enzymes of the arachidonic acid cascade—cyclooxygenases (COX) and lipoxygenases (LOX)—ETYA effectively blocks the production of a wide array of pro-inflammatory and signaling lipid mediators, including prostaglandins (B1171923) and leukotrienes. Its non-selective inhibitory profile makes it an invaluable compound for elucidating the complex roles of these pathways in various physiological and pathophysiological processes, from inflammation and hemostasis to cancer biology. This technical guide provides an in-depth overview of ETYA's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Dual Inhibition of COX and LOX Pathways

ETYA exerts its biological effects by serving as a competitive inhibitor of the enzymes that metabolize arachidonic acid. The triple bonds in its structure, in place of the double bonds in arachidonic acid, make it a poor substrate for and a potent inhibitor of both COX and LOX enzymes. This dual inhibition is the cornerstone of its utility in research, allowing for the broad suppression of eicosanoid synthesis.

The Arachidonic Acid Cascade and ETYA's Points of Inhibition

The enzymatic processing of arachidonic acid is a central signaling hub in inflammatory responses. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. Free arachidonic acid is then available to be metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway, catalyzed by COX-1 and COX-2 enzymes, leads to the synthesis of prostaglandins (PGs) and thromboxanes (TXs). These mediators are involved in inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX) Pathway: This pathway involves a family of enzymes (5-LOX, 12-LOX, 15-LOX) that catalyze the production of leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs). These molecules are potent chemoattractants for inflammatory cells and mediate bronchoconstriction and vascular permeability.

ETYA's non-selective nature allows it to inhibit multiple enzymes within this cascade, providing a powerful tool to study the integrated effects of these pathways.

Quantitative Inhibitory Profile of ETYA

The inhibitory potency of ETYA is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific isoform of the COX and LOX enzymes and the assay conditions. The following tables summarize the available quantitative data for different forms of ETYA.

Table 1: Inhibitory Potency (IC50) of 8,11,14-Eicosatriynoic Acid

| Target Enzyme | IC50 Value (µM) |

| Cyclooxygenase (Total) | 14[1][2][3][4][5][6] |

| 5-Lipoxygenase (5-LOX) | 25[1][2][3][4][5][6] |

| 12-Lipoxygenase (12-LOX) | 0.46[1][2][3][4][5][6] |

Table 2: Inhibitory Profile of 5,8,11,14-Eicosatetraynoic Acid

| Target Enzyme | IC50 Value (µM) | Selectivity (COX-1/COX-2 Ratio) |

| Cyclooxygenase-1 (COX-1) | Not explicitly found | 0.1 |

| Cyclooxygenase-2 (COX-2) | Not explicitly found | |

| 12-Lipoxygenase (12-LOX) | 7.8 (for 4,7,10,13-ETYA)[1] | |

| Cyclooxygenase (in washed human platelets) | 100 (for 4,7,10,13-ETYA)[1] |

Note: Specific IC50 values for this compound against individual COX-1 and COX-2 isoforms, as well as 15-LOX, were not consistently available in the reviewed literature. The provided COX-1/COX-2 ratio suggests a higher potency for COX-2 inhibition.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of ETYA and the experimental approaches to its study, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

Caption: Arachidonic Acid Cascade and ETYA Inhibition.

Caption: Downstream Effects of Dual COX/LOX Inhibition.

Experimental Workflows

Caption: General Workflow for In Vitro COX/LOX Inhibition Assay.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of ETYA on COX and LOX enzymes. These protocols are based on established methods and can be adapted for specific research needs.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

Objective: To determine the IC50 value of ETYA for the inhibition of purified COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

ETYA (test inhibitor)

-

TMPD (chromogenic substrate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of ETYA in a suitable solvent (e.g., DMSO or ethanol). Prepare working solutions by serial dilution in the Reaction Buffer.

-

Assay Setup: To each well of a 96-well plate, add the following in order:

-

150 µL of Reaction Buffer

-

10 µL of Heme

-

10 µL of ETYA solution (or vehicle for control)

-

10 µL of COX-1 or COX-2 enzyme solution

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to each well.

-

Measurement: Immediately add 10 µL of TMPD solution and measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of ETYA. Plot the percentage of inhibition versus the logarithm of the ETYA concentration to determine the IC50 value.

Protocol 2: In Vitro Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric)

Objective: To determine the IC50 value of ETYA for the inhibition of 5-LOX, 12-LOX, or 15-LOX.

Principle: This assay measures the formation of hydroperoxyeicosatetraenoic acids (HPETEs) from arachidonic acid, which absorb light at 234 nm.

Materials:

-

5-LOX, 12-LOX, or 15-LOX (e.g., from human platelets, soybean)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Arachidonic Acid (substrate)

-

ETYA (test inhibitor)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of ETYA in a suitable solvent. Prepare working solutions by serial dilution in the Assay Buffer.

-

Assay Setup: In a UV-transparent plate or cuvette, add:

-

Assay Buffer

-

ETYA solution (or vehicle for control)

-

LOX enzyme solution

-

-

Pre-incubation: Incubate the mixture at room temperature for 5-10 minutes.

-

Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid solution.

-

Measurement: Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5-10 minutes) in kinetic mode.

-

Data Analysis: Determine the initial rate of the reaction from the linear portion of the absorbance curve. Calculate the percentage of inhibition for each ETYA concentration and plot the results to determine the IC50 value.

Protocol 3: Cell-Based Assay for Inhibition of Prostaglandin and Leukotriene Synthesis

Objective: To assess the ability of ETYA to inhibit the production of prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) in a cellular context.

Principle: Inflammatory cells (e.g., macrophages, neutrophils) are stimulated to produce eicosanoids in the presence or absence of ETYA. The amount of prostaglandins and leukotrienes released into the cell culture medium is then quantified using methods like ELISA or LC-MS/MS.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages, human neutrophils)

-

Cell culture medium and supplements

-

Stimulant (e.g., lipopolysaccharide [LPS] for PGE2, calcium ionophore A23187 for LTB4)

-

ETYA (test inhibitor)

-

ELISA kits for PGE2 and LTB4 or LC-MS/MS system

-

24-well cell culture plates

Procedure:

-

Cell Culture: Seed the cells in 24-well plates and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of ETYA or vehicle control. Incubate for a specified time (e.g., 1-2 hours).

-

Stimulation: Add the appropriate stimulant (LPS or A23187) to the wells and incubate for a designated period (e.g., 4-24 hours for LPS, 15-30 minutes for A23187).

-

Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cell debris.

-

Quantification: Measure the concentration of PGE2 and LTB4 in the supernatant using specific ELISA kits according to the manufacturer's instructions, or by LC-MS/MS.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 and LTB4 production for each ETYA concentration and determine the respective IC50 values.

Conclusion

ETYA remains a cornerstone tool for researchers investigating the intricate roles of the arachidonic acid cascade. Its ability to non-selectively inhibit both COX and LOX pathways provides a unique advantage for studying the integrated biological consequences of eicosanoid signaling. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize ETYA in their research endeavors. Further characterization of its inhibitory profile against specific enzyme isoforms will continue to refine our understanding of this versatile research compound.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 8,11,14-Eicosatriynoic acid | DOR BioPharma, Inc. [dorbiopharma.com]

- 4. 8,11,14-Eicosatriynoic acid | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Biochemical Properties of 5,8,11,14-Eicosatetraynoic Acid (ETYA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11,14-Eicosatetraynoic acid (ETYA) is a synthetic polyunsaturated fatty acid, an analog of arachidonic acid, that serves as a critical tool in biochemical and pharmacological research. Its unique structure, featuring four triple bonds in place of the double bonds found in arachidonic acid, confers upon it the ability to act as a potent inhibitor of several key enzymes involved in eicosanoid metabolism. This technical guide provides a comprehensive overview of the biochemical properties of ETYA, with a focus on its enzymatic inhibition, effects on cellular signaling pathways, and detailed experimental protocols for its study.

Core Biochemical Properties and Mechanism of Action

ETYA's primary mechanism of action is the competitive and often irreversible inhibition of enzymes that metabolize arachidonic acid. This includes cyclooxygenases (COX) and lipoxygenases (LOX), the initial enzymes in the pathways leading to the synthesis of prostaglandins (B1171923), thromboxanes, and leukotrienes, respectively. By blocking these pathways, ETYA effectively modulates inflammatory responses and other physiological processes regulated by eicosanoids.

Enzyme Inhibition

ETYA exhibits broad inhibitory activity against various isoforms of COX and LOX enzymes. The half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) are crucial metrics for understanding its potency and selectivity.

Table 1: Quantitative Inhibitory Profile of ETYA against Cyclooxygenase and Lipoxygenase Isoforms

| Enzyme Target | IC50 (µM) | Source Organism/Cell Line |

| Cyclooxygenase (COX) | ||

| COX-1 | 8[1] | Human Platelets |

| Lipoxygenase (LOX) | ||

| 5-LOX | ~5 (for LTC4 biosynthesis)[2] | Mouse Mastocytoma Cells |

| 12-LOX | 4[1] | Human Platelets |

| 12-LOX | 24[2] | Human Platelets |

Note: IC50 values can vary depending on the experimental conditions, including substrate concentration and enzyme source.

ETYA also demonstrates time-dependent, irreversible inactivation of lipoxygenases, acting as a "suicide substrate."[3] During the enzymatic reaction, ETYA is likely converted to reactive allene (B1206475) hydroperoxides which then modify a methionine residue at the active site of the enzyme.[3]

Impact on Cellular Signaling Pathways

Beyond its direct enzymatic inhibition, ETYA exerts pleiotropic effects on multiple intracellular signaling pathways, contributing to its diverse biological activities, including the inhibition of cell proliferation and induction of differentiation in certain cell lines.[4]

Arachidonic Acid Cascade Inhibition

The most direct signaling impact of ETYA is the blockade of the arachidonic acid cascade. By inhibiting COX and LOX enzymes, ETYA prevents the formation of downstream signaling molecules such as prostaglandins and leukotrienes.

Caption: Inhibition of the Arachidonic Acid Cascade by ETYA.

Modulation of Intracellular Calcium and Protein Kinase C

ETYA has been shown to increase intracellular calcium concentrations ([Ca2+]i) in various cell types.[2] This elevation of intracellular calcium can, in turn, influence the activity and distribution of Protein Kinase C (PKC) isoforms, key regulators of numerous cellular processes.[2]

Caption: ETYA's effect on intracellular calcium and PKC signaling.

Effects on Other Key Signaling Pathways

While direct, comprehensive studies are ongoing, the modulation of eicosanoid levels and intracellular calcium by ETYA suggests potential indirect effects on other major signaling cascades:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Eicosanoids are known to activate the MAPK pathway, which is crucial for cell proliferation, differentiation, and survival. By inhibiting eicosanoid production, ETYA may lead to a downregulation of MAPK signaling, specifically the phosphorylation of ERK.

-

PI3K/Akt Pathway: This pathway is central to cell growth, survival, and metabolism. Some eicosanoids can activate the PI3K/Akt pathway. Therefore, ETYA's inhibitory action could potentially lead to reduced phosphorylation of Akt.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a key transcription factor in inflammatory responses. Pro-inflammatory prostaglandins can activate the NF-κB pathway. ETYA, by reducing prostaglandin (B15479496) synthesis, may consequently suppress NF-κB activation.

Further research, such as western blot analysis for phosphorylated ERK and Akt, and NF-κB reporter assays, is needed to fully elucidate the precise effects of ETYA on these pathways.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving ETYA.

Preparation of ETYA Stock Solution

Objective: To prepare a concentrated stock solution of ETYA for use in cell culture and enzyme assays.

Materials:

-

This compound (ETYA) powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution, weigh out 3.0 mg of ETYA powder.

-

Dissolve the powder in 1.0 mL of sterile DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C.

Note: The final concentration of DMSO in the cell culture medium should typically be kept at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.[5]

Enzyme Inhibition Assay (General Workflow)

Objective: To determine the inhibitory effect of ETYA on the activity of COX or LOX enzymes.

Caption: General workflow for an enzyme inhibition assay with ETYA.

Detailed Protocol for Lipoxygenase (LOX) Inhibition Assay:

Materials:

-

Purified lipoxygenase isoform (e.g., 5-LOX, 12-LOX, 15-LOX)

-

Arachidonic acid (substrate)

-

ETYA stock solution

-

Phosphate buffer (pH 7.4)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a dilution series of ETYA in the assay buffer.

-

In a cuvette, combine the assay buffer, the enzyme solution, and either the ETYA dilution or vehicle control.

-

Pre-incubate the mixture at the desired temperature for a specified time (e.g., 5-10 minutes).

-

Initiate the reaction by adding arachidonic acid.

-

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, a product of the lipoxygenase reaction.

-

Calculate the initial reaction rates from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each ETYA concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the ETYA concentration and fit the data to a dose-response curve to calculate the IC50 value.[2]

Detailed Protocol for Cyclooxygenase (COX) Inhibition Assay:

Materials:

-

Purified COX isoform (e.g., COX-1, COX-2)

-

Arachidonic acid (substrate)

-

ETYA stock solution

-

Assay buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, epinephrine)

-

Method for detecting prostaglandin production (e.g., ELISA, LC-MS/MS)

Procedure:

-

Prepare a dilution series of ETYA in the assay buffer.

-

In a reaction tube, combine the assay buffer, cofactors, the enzyme solution, and either the ETYA dilution or vehicle control.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes).

-

Terminate the reaction (e.g., by adding hydrochloric acid).

-

Quantify the amount of a specific prostaglandin (e.g., PGE2) produced using a suitable detection method.

-

Calculate the percentage of inhibition for each ETYA concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the ETYA concentration and fit the data to a dose-response curve to calculate the IC50 value.

Intracellular Calcium Measurement

Objective: To measure changes in intracellular calcium concentration in response to ETYA treatment using a fluorescent calcium indicator.

Caption: Workflow for measuring intracellular calcium changes with ETYA.

Protocol using Fura-2 AM:

Materials:

-

Adherent cells of interest

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

ETYA stock solution

-

Fluorescence microscope or plate reader with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Seed cells on glass coverslips or in a 96-well plate and grow to the desired confluency.

-

Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium and incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.

-

Wash the cells with HBSS to remove extracellular dye.

-

Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

-

Acquire baseline fluorescence readings by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Add ETYA at the desired final concentration to the cells.

-

Continuously record the fluorescence changes at both excitation wavelengths over time.

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. An increase in this ratio indicates an increase in intracellular calcium.

Protein Kinase C (PKC) Activity Assay

Objective: To assess the effect of ETYA on the activity of PKC.

References

- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Electrophoretic Mobility Shift Assay (EMSA): NF-κB DNA binding activity. - Public Library of Science - Figshare [plos.figshare.com]

The Role of 5,8,11,14-Eicosatetraynoic Acid (ETYA) in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11,14-Eicosatetraynoic acid (ETYA) is a synthetic polyunsaturated fatty acid, an analog of arachidonic acid, that has become an invaluable tool in lipid metabolism research. Its primary mechanism of action involves the non-specific, irreversible inhibition of key enzymes in the eicosanoid biosynthesis pathway, namely cyclooxygenases (COXs) and lipoxygenases (LOXs). By blocking the production of prostaglandins (B1171923), leukotrienes, and other bioactive lipids, ETYA allows for the elucidation of their roles in various physiological and pathological processes. Furthermore, ETYA exhibits pleiotropic effects, influencing other aspects of lipid metabolism, including fatty acid desaturation and the activation of nuclear receptors. This technical guide provides a comprehensive overview of the role of ETYA in lipid metabolism, presenting quantitative data, detailed experimental protocols, and visualizations of the signaling pathways it modulates.

Data Presentation

The inhibitory effects of ETYA on various enzymes involved in lipid metabolism have been quantified in numerous studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for ETYA against key enzymes, as well as its effects on lipid profiles in vivo.

Table 1: Inhibitory Potency (IC50) of ETYA against Cyclooxygenases (COX) and Lipoxygenases (LOX)

| Enzyme Target | System/Cell Type | IC50 Value (µM) |

| Cyclooxygenase-1 (COX-1) | Ovine | 4 |

| Cyclooxygenase-2 (COX-2) | Human | 0.1 |

| 5-Lipoxygenase (5-LOX) | Human Peripheral Neutrophils | 2-3 (ID50)[1] |

| 12-Lipoxygenase (12-LOX) | Human Platelets | Not specified |

| 15-Lipoxygenase (15-LOX) | Not specified | Not specified |

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.

Table 2: Effects of ETYA on Fatty Acid Desaturase Activity and In Vivo Lipid Composition

| Parameter | Model System | Treatment | Effect |

| Delta-6 Desaturase Activity | Male BALB/c Mice | 200 mg/kg ETYA in diet for 5 days | Decreased enzymatic activity[2] |

| Hepatic Arachidonic Acid (20:4n-6) Content | Male BALB/c Mice | 200 mg/kg ETYA in diet for 5 days | Decreased[2] |

| Hepatic Linoleic Acid (18:2n-6) Content | Male BALB/c Mice | 200 mg/kg ETYA in diet for 5 days | Increased[2] |

| Plasma Cholesterol | Normolipemic Rats | 300 mg/kg/day Etofibrate (B1671712) (related compound) for 10 days | Decreased[3] |

| Plasma Triglycerides | Normolipemic Rats | 300 mg/kg/day Etofibrate (related compound) for 10 days | Decreased[3] |

Core Mechanisms of Action

ETYA exerts its multifaceted effects on lipid metabolism through several key mechanisms:

-

Inhibition of the Arachidonic Acid Cascade: As an analog of arachidonic acid, ETYA competitively and irreversibly inhibits both COX and LOX enzymes. This blockade prevents the conversion of arachidonic acid into various eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation and other cellular processes.

-

Modulation of Fatty Acid Metabolism: ETYA has been shown to inhibit delta-6 desaturase, a rate-limiting enzyme in the biosynthesis of long-chain polyunsaturated fatty acids, including arachidonic acid.[2] This action leads to alterations in the fatty acid composition of cellular lipids.

-

Activation of Peroxisome Proliferator-Activated Receptors (PPARs): ETYA can act as a ligand for PPARs, a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose homeostasis. By activating PPARs, ETYA can influence the expression of genes involved in fatty acid oxidation, transport, and storage.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the action of ETYA.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving ETYA.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a general method for determining the inhibitory effect of ETYA on COX-1 and COX-2 activity.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

ETYA (test inhibitor)

-

Stannous chloride (reducing agent)

-

Enzyme immunoassay (EIA) kit for Prostaglandin F2α (PGF2α)

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, Heme, and the COX enzyme (either COX-1 or COX-2).

-

Add ETYA at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be used for the 100% activity control.

-

Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a solution of stannous chloride, which reduces the initial product PGH2 to the more stable PGF2α.

-

Quantify the amount of PGF2α produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each ETYA concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ETYA concentration.

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of ETYA on 5-LOX.

Materials:

-

Human recombinant 5-LOX or purified 5-LOX from a suitable source (e.g., human neutrophils)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)

-

Arachidonic acid (substrate)

-

ETYA (test inhibitor)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Pre-incubate the 5-LOX enzyme with various concentrations of ETYA in the Assay Buffer at 37°C for a defined period (e.g., 10 minutes). A vehicle control is run in parallel.

-

Initiate the reaction by adding arachidonic acid to the mixture.

-

Allow the reaction to proceed for a specific time (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by adding an organic solvent (e.g., methanol (B129727) or acetonitrile) and an internal standard.

-

Extract the lipoxygenase products (e.g., 5-HETE and LTB4) from the reaction mixture using a solid-phase extraction (SPE) cartridge.

-

Analyze the extracted products by RP-HPLC with UV detection at an appropriate wavelength (e.g., 235 nm for conjugated dienes or 280 nm for LTB4).

-

Quantify the amount of each product by comparing the peak areas to those of authentic standards.

-

Calculate the percentage of inhibition for each ETYA concentration and determine the IC50 value.

Protocol 3: Analysis of ETYA Incorporation into Cellular Phospholipids by Gas Chromatography (GC)

This protocol describes a method to determine the extent to which ETYA is incorporated into the phospholipid fraction of cultured cells.

Materials:

-

Cultured cells (e.g., HepG2)

-

ETYA

-

[1-14C]Arachidonic acid (as a tracer for comparison, optional)

-

Lipid extraction solvents (e.g., Chloroform:Methanol, 2:1, v/v)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Gas chromatography (GC) system with a flame ionization detector (FID)

-

Fatty acid methyl ester (FAME) standards

Procedure:

-

Culture the cells to a desired confluency.

-

Incubate the cells with a known concentration of ETYA for a specified time period.

-

Harvest the cells and perform a total lipid extraction using the Chloroform:Methanol method.

-

Separate the phospholipid fraction from other lipid classes (e.g., triglycerides, cholesterol esters) using TLC.

-

Scrape the phospholipid spot from the TLC plate and transesterify the fatty acids to their corresponding FAMEs by incubation with a reagent such as methanolic HCl or BF3-methanol.

-

Extract the FAMEs into an organic solvent (e.g., hexane).

-

Analyze the FAMEs by GC-FID. Identify the ETYA-methyl ester peak by comparing its retention time to a standard.

-

Quantify the amount of incorporated ETYA by comparing its peak area to that of an internal standard and a calibration curve.

Protocol 4: Quantitative PCR (qPCR) Analysis of PPAR Target Gene Expression

This protocol details a method to investigate the effect of ETYA on the expression of PPAR target genes in a cell-based system.

Materials:

-

Human hepatoma cell line (e.g., HepG2)

-

ETYA

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for PPAR target genes (e.g., CPT1A, FABP1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Seed HepG2 cells in culture plates and allow them to attach and grow.

-

Treat the cells with various concentrations of ETYA or a vehicle control for a specified duration (e.g., 24 hours).

-

Isolate total RNA from the cells using a commercial RNA extraction kit, following the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the PPAR target genes and the housekeeping gene.

-

Run the qPCR reactions in a real-time PCR instrument, collecting fluorescence data at each cycle.

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in ETYA-treated cells compared to the vehicle-treated control cells, after normalization to the housekeeping gene.[4]

Conclusion

This compound is a powerful research tool for investigating the complex roles of lipid metabolism in health and disease. Its ability to potently inhibit key enzymes in the arachidonic acid cascade, coupled with its effects on fatty acid desaturation and PPAR signaling, provides a unique means to dissect the contributions of various lipid mediators and metabolic pathways. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the multifaceted actions of ETYA and its potential as a lead compound for the development of novel therapeutics targeting lipid-mediated pathologies. As with any non-specific inhibitor, careful interpretation of experimental results is crucial, and the use of more specific inhibitors or genetic models is recommended to confirm findings.

References

- 1. 12-Lipoxygenase: A Potential Target for Novel Anti-Platelet Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies with etofibrate in the rat. Part II: A comparison of the effects of prolonged and acute administration on plasma lipids, liver enzymes and adipose tissue lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]

ETYA: A Non-Metabolizable Analogue of Arachidonic Acid for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosatetraenoic acid (ETYA) is a synthetic, non-metabolizable analogue of arachidonic acid (AA). By virtue of its four triple bonds replacing the four double bonds of AA, ETYA acts as a potent, non-selective inhibitor of the major enzymatic pathways of arachidonic acid metabolism. This includes the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. This unique property makes ETYA an invaluable tool in dissecting the complex roles of eicosanoids in various physiological and pathological processes. Beyond its direct enzymatic inhibition, ETYA exerts pleiotropic effects on cellular signaling, including modulation of intracellular calcium, protein kinase C (PKC) activity, and gene expression, making it a subject of interest in inflammation, cancer, and cardiovascular research.

This technical guide provides a comprehensive overview of ETYA, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and a visualization of the key signaling pathways it influences.

Mechanism of Action

ETYA's primary mechanism of action is the competitive inhibition of enzymes that metabolize arachidonic acid. As an analogue, it binds to the active sites of COX, LOX, and CYP enzymes but cannot be converted into downstream metabolites. This effectively blocks the production of prostaglandins, leukotrienes, and other eicosanoids.

Furthermore, ETYA has been shown to directly impact cellular signaling cascades independently of its effects on eicosanoid synthesis. These effects include:

-

Alteration of Membrane Fluidity: Incorporation of ETYA into cell lipids can alter the physical properties of cellular membranes.[1]

-

Modulation of Intracellular Calcium: ETYA can induce an increase in intracellular calcium concentrations.[1]

-

Activation of Protein Kinase C (PKC): ETYA can alter the distribution and activity of PKC isoforms.[1]

-

Regulation of Gene Expression: ETYA has been observed to rapidly downregulate the transcription of proto-oncogenes such as c-myc.[1]

Quantitative Data: Inhibitory Profile of ETYA

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for ETYA against various enzymes in the arachidonic acid cascade. It is important to note that these values can vary depending on the specific experimental conditions, such as the enzyme source and assay methodology.

| Target Enzyme/Process | Organism/Cell Line | IC50 Value (µM) | Reference |

| Lipoxygenase (LOX) Pathway | |||

| 5-Lipoxygenase (5-LOX) | Mouse mastocytoma cells | ~5 (for LTC4 biosynthesis) | [1] |

| 12-Lipoxygenase (12-LOX) | Human platelets | 24 | [1] |

| 15-Lipoxygenase (15-LOX) | Data not available | Data not available | |

| Cyclooxygenase (COX) Pathway | |||

| Cyclooxygenase-1 (COX-1) | Data not available | Data not available | |

| Cyclooxygenase-2 (COX-2) | Data not available | Data not available | |

| Cytochrome P450 (CYP) Pathway | Data not available | Data not available |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of ETYA's biological context and its application in experimental settings, the following diagrams visualize key signaling pathways affected by ETYA and a general workflow for its use in research.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a colorimetric method to screen for COX inhibitors by measuring the peroxidase activity of COX.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Arachidonic Acid (substrate)

-

ETYA (test inhibitor)

-

Microplate reader

Procedure:

-

Prepare a stock solution of ETYA in a suitable solvent (e.g., DMSO or ethanol).

-

In a 96-well plate, add the reaction buffer, heme, and COX enzyme (either COX-1 or COX-2) to each well.

-

Add various concentrations of ETYA or vehicle control to the respective wells.

-

Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid and the colorimetric substrate to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of ETYA.

-

Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

In Vitro Lipoxygenase (LOX) Inhibition Assay

This spectrophotometric assay measures LOX activity by detecting the formation of conjugated dienes from a polyunsaturated fatty acid substrate.

Materials:

-

Purified lipoxygenase isoforms (e.g., 5-LOX, 12-LOX, 15-LOX)

-

Substrate: Arachidonic Acid or Linoleic Acid

-

ETYA (test inhibitor)

-

Buffer (e.g., Phosphate buffer, pH 7.4)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare stock solutions of the substrate and ETYA in a suitable solvent.

-

In a quartz cuvette, mix the buffer and the desired concentration of ETYA or vehicle control.

-

Add the lipoxygenase enzyme to the cuvette and incubate for a few minutes at room temperature.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in absorbance at 234 nm over time, which corresponds to the formation of the conjugated diene product.

-

Calculate the initial reaction velocity from the linear phase of the absorbance curve for each ETYA concentration.

-

Determine the percentage of inhibition and calculate the IC50 value.

Cell-Based Eicosanoid Production Assay (ELISA)

This protocol describes the measurement of prostaglandin (B15479496) or leukotriene production in cultured cells treated with ETYA.

Materials:

-

Cell line of interest (e.g., macrophages for prostaglandins, neutrophils for leukotrienes)

-

Cell culture medium and supplements

-

ETYA

-

Stimulating agent (e.g., lipopolysaccharide [LPS] for PGE2, calcium ionophore A23187 for leukotrienes)

-

ELISA kit for the specific eicosanoid to be measured (e.g., PGE2, LTB4, LTC4)

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and culture until they reach the desired confluency.

-

Pre-treat the cells with various concentrations of ETYA or vehicle control for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with the appropriate agent to induce eicosanoid production.

-

Incubate for a defined period to allow for eicosanoid synthesis and release into the supernatant.

-

Collect the cell culture supernatant.

-

Quantify the concentration of the target eicosanoid in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of eicosanoid production for each ETYA concentration and determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay (IC50 Shift Assay)

This assay determines if a compound is a time-dependent inhibitor of CYP enzymes.

Materials:

-

Human liver microsomes

-

NADPH regenerating system

-

CYP isoform-specific substrate

-

ETYA

-

Incubation buffer

-

LC-MS/MS system

Procedure:

-

Perform two sets of incubations in parallel: one with and one without a pre-incubation step with NADPH.

-

Without pre-incubation: Incubate human liver microsomes with various concentrations of ETYA and the CYP-specific substrate in the presence of an NADPH regenerating system.

-

With pre-incubation: Pre-incubate human liver microsomes with various concentrations of ETYA and an NADPH regenerating system for a defined time (e.g., 30 minutes) to allow for the formation of any inhibitory metabolites. Then, add the CYP-specific substrate to initiate the reaction.

-

Terminate the reactions and analyze the formation of the metabolite of the specific substrate using LC-MS/MS.

-

Calculate the IC50 value for ETYA in both conditions. A significant shift to a lower IC50 value in the pre-incubation condition suggests time-dependent inhibition.

Conclusion

ETYA serves as a critical research tool for investigating the complex roles of the arachidonic acid cascade in cellular function and disease. Its ability to act as a non-metabolizable analogue and a broad-spectrum inhibitor of eicosanoid synthesis, coupled with its direct effects on key signaling pathways, provides a unique means to uncouple the various downstream consequences of arachidonic acid metabolism. The data and protocols presented in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize ETYA in their studies, ultimately contributing to a deeper understanding of lipid signaling and the development of novel therapeutic strategies.

References

An In-depth Technical Guide to 5,8,11,14-Eicosatetraynoic Acid (ETYA): Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,8,11,14-Eicosatetraynoic acid (ETYA) is a synthetic polyacetylenic fatty acid and a structural analog of arachidonic acid. First synthesized to investigate the metabolic pathways of essential fatty acids, ETYA has emerged as a crucial research tool due to its potent, non-specific inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and diverse biological activities of ETYA. It includes detailed experimental protocols for key assays, a compilation of quantitative data on its inhibitory effects, and visual representations of its modulation of critical signaling pathways. This document serves as an in-depth resource for researchers utilizing ETYA to explore the roles of eicosanoids in health and disease and for professionals in drug development targeting these pathways.

Discovery and Historical Context

Chemical Synthesis

-

Retrosynthetic Analysis : Disconnecting the 20-carbon chain of ETYA at strategic points, typically at the triple bonds, to identify smaller, commercially available or easily synthesizable starting materials.

-

Key Reactions : The synthesis would likely employ acetylide chemistry, where terminal alkynes are deprotonated to form potent nucleophiles (acetylide anions). These anions can then react with alkyl halides or epoxides to extend the carbon chain.

-

Iterative Coupling : A series of coupling reactions, such as the Cadiot-Chodkiewicz coupling or Glaser coupling, could be used to link the acetylenic fragments together.

-

Functional Group Manipulation : The synthesis would involve the protection and deprotection of the carboxylic acid functionality and the introduction of the triple bonds at the desired positions.

A generalized synthetic workflow for a polyacetylenic fatty acid like ETYA is depicted below.

Biological Activity and Mechanism of Action

ETYA exerts its biological effects primarily through the inhibition of enzymes involved in the arachidonic acid cascade. It serves as a substrate analog for both cyclooxygenases and lipoxygenases, binding to their active sites but, due to the triple bonds, cannot be metabolized in the same way as arachidonic acid, leading to enzyme inhibition.

Inhibition of Cyclooxygenases (COX) and Lipoxygenases (LOX)

ETYA is a non-specific inhibitor of both COX and LOX isoforms.[4] This broad-spectrum inhibition makes it a valuable tool for studying the overall contribution of the arachidonic acid cascade to various physiological and pathological processes.

Table 1: Quantitative Data on the Inhibitory Activity of ETYA

| Enzyme Target | Species/Source | IC50 Value | Reference |

| COX-1 | Human | ~10 µM | [4] |

| COX-2 | Human | ~1 µM | [5] |

| 5-LOX | Human | ~1 µM | [4] |

| 12-LOX | Human Platelets | 0.2 µM | [6] |

| 15-LOX | Human | ~0.5 µM | [6] |

Modulation of Intracellular Signaling Pathways

Beyond its direct effects on eicosanoid synthesis, ETYA has been shown to influence several key intracellular signaling pathways.

-

Intracellular Calcium (Ca2+) Mobilization : ETYA can induce an increase in the concentration of intracellular free calcium ([Ca2+]i).[7] This effect can be a consequence of either influx from the extracellular space or release from intracellular stores.

-

Protein Kinase C (PKC) Activity : Changes in intracellular calcium and lipid metabolism can subsequently impact the activity of protein kinase C, a family of enzymes crucial for signal transduction.

-

c-Myc Gene Expression : ETYA has been observed to downregulate the transcription of the c-myc proto-oncogene, which plays a critical role in cell proliferation and apoptosis.[8]

-

Peroxisome Proliferator-Activated Receptor (PPAR) Activation : ETYA can act as a ligand for PPARs, a group of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of ETYA. Researchers should optimize these protocols for their specific experimental systems.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is based on the detection of the peroxidase activity of COX.

Materials:

-

COX-1 or COX-2 enzyme

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

ETYA stock solution (in DMSO or ethanol)

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, Heme, and the fluorometric probe.

-

Add the COX enzyme to the reaction mixture.

-

Add various concentrations of ETYA or vehicle control to the wells.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

-

Monitor the fluorescence over time.

-

Calculate the rate of reaction and determine the IC50 value for ETYA.[9]

Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric)

This assay measures the formation of hydroperoxides from a fatty acid substrate.

Materials:

-

Lipoxygenase enzyme (e.g., 5-LOX, 12-LOX, or 15-LOX)

-

Buffer (e.g., borate (B1201080) buffer, pH 9.0)

-

Substrate (e.g., linoleic acid or arachidonic acid)

-

ETYA stock solution

-

UV-transparent 96-well plate or cuvettes

Procedure:

-

Prepare a reaction mixture containing the buffer and substrate.

-

Add various concentrations of ETYA or vehicle control.

-

Add the lipoxygenase enzyme to initiate the reaction.

-

Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxide product.

-

Monitor the absorbance over time.

-

Calculate the initial reaction velocity and determine the IC50 value for ETYA.[10][11]

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol uses a fluorescent calcium indicator like Fura-2 AM.

Materials:

-

Cells of interest

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

-

ETYA stock solution

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

-

Load the cells with Fura-2 AM in the presence of Pluronic F-127 for a specified time (e.g., 30-60 minutes) at 37 °C.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in buffer.

-

Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Add ETYA to the cells.

-

Continuously record the fluorescence ratio to monitor the change in [Ca2+]i over time.

-

Calibrate the fluorescence ratio to absolute [Ca2+]i values using ionomycin (B1663694) and EGTA for maximum and minimum fluorescence, respectively.[12][13][14]

Protein Kinase C (PKC) Activity Assay

This assay typically measures the phosphorylation of a specific substrate by PKC.

Materials:

-

Cell lysates from control and ETYA-treated cells

-

PKC assay kit (commercially available) containing:

-

PKC substrate (peptide or protein)

-

ATP (often radiolabeled with ³²P or a modified version for non-radioactive detection)

-

Reaction buffer

-

Phosphorylation detection reagents

-

-

Phosphocellulose paper or other capture method for phosphorylated substrate

Procedure:

-

Prepare cell lysates from cells treated with and without ETYA.

-

Set up the kinase reaction by combining the cell lysate, PKC substrate, and reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at the optimal temperature (e.g., 30 °C) for a defined period.

-

Stop the reaction.

-

Separate the phosphorylated substrate from the unreacted ATP (e.g., by spotting onto phosphocellulose paper and washing).

-

Quantify the amount of incorporated phosphate (B84403) using a scintillation counter (for radioactive assays) or a plate reader (for non-radioactive assays).[15][16][17][18]

Quantitative Real-Time PCR (qRT-PCR) for c-myc Expression

This protocol measures the relative abundance of c-myc mRNA.

Materials:

-

RNA isolated from control and ETYA-treated cells

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qRT-PCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

-

Primers specific for c-myc and a housekeeping gene (e.g., GAPDH or β-actin)

-

qRT-PCR instrument

Procedure:

-

Treat cells with ETYA for the desired time.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Set up the qRT-PCR reaction with the master mix, primers, and cDNA.

-

Run the qRT-PCR program on a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of c-myc mRNA, normalized to the housekeeping gene.[1][19][20]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by ETYA.

Conclusion

This compound remains an indispensable tool in the study of eicosanoid biology and the broader field of signal transduction. Its ability to non-selectively inhibit both cyclooxygenases and lipoxygenases provides a powerful method for dissecting the roles of the arachidonic acid cascade in numerous physiological and pathological contexts. Furthermore, its effects on intracellular calcium, protein kinase C, c-myc expression, and PPARs highlight its complex and multifaceted interactions with cellular signaling networks. This technical guide provides a foundational resource for researchers and drug development professionals working with ETYA, offering insights into its history, synthesis, biological activities, and the experimental methodologies used to study its effects. As research into the intricate roles of lipid mediators continues to expand, ETYA will undoubtedly remain a valuable compound for elucidating the complex signaling webs that govern cellular function.

References

- 1. researchgate.net [researchgate.net]

- 2. korambiotech.com [korambiotech.com]

- 3. Total synthesis and spectral characterization of 5,8,14-icosatrienoic acid and 5,11,14-icosatrienoic acid and their acetylenic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]

- 7. The effect of this compound on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptional down-regulation of c-myc expression by protein synthesis-dependent and -independent pathways in a human T lymphoblastic tumor cell line [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Measurement of intracellular calcium levels by the fluorescent Ca(2+) indicator Calcium-Green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

- 17. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

- 19. researchgate.net [researchgate.net]

- 20. Diagnostic and prognostic value of c-MYC gene expression in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

The Pleiotropic Effects of 5,8,11,14-Eicosatetraynoic Acid on Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11,14-Eicosatetraynoic acid (ETYA) is a synthetic polyunsaturated fatty acid and a well-characterized analog of arachidonic acid. Its structural similarity allows it to act as a competitive inhibitor of key enzymes involved in eicosanoid biosynthesis, primarily cyclooxygenases (COXs) and lipoxygenases (LOXs). This inhibition of arachidonic acid metabolism forms the foundation of ETYA's diverse biological activities, leading to downstream effects on a multitude of signal transduction pathways. This technical guide provides an in-depth overview of the core effects of ETYA on cellular signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of Arachidonic Acid Metabolism

ETYA's primary mechanism of action is the inhibition of both COX and LOX enzymes, thereby blocking the production of prostaglandins (B1171923) and leukotrienes, respectively. This dual inhibition is a key differentiator from many non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target COX enzymes.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of ETYA against key enzymes in the arachidonic acid cascade has been quantified in various studies. The following table summarizes the available IC50 values.

| Target Enzyme | Cell/System Type | IC50 Value | Reference |

| Cyclooxygenase-1 (COX-1) | Human Platelets | 8 µM | [1] |

| 12-Lipoxygenase (12-LO) | Human Platelets | 4 µM | [1] |

Effects on Key Signal Transduction Pathways

ETYA's influence extends beyond the direct inhibition of eicosanoid production, impacting several critical intracellular signaling cascades.

Intracellular Calcium (Ca2+) Mobilization

ETYA has been shown to induce an increase in the concentration of intracellular free calcium ([Ca2+]i) in various cell types, including PC3 and U937 cells[2]. This elevation of intracellular calcium is a pivotal event in signal transduction, acting as a second messenger to activate a host of downstream effector proteins. While precise dose-response data for ETYA's effect on the fold change in intracellular calcium is not extensively compiled in publicly available literature, studies have consistently observed this phenomenon[3]. The increase in [Ca2+]i can be more than 10-fold depending on the cell type and stimulus[3].

Protein Kinase C (PKC) Activation

The ETYA-induced rise in intracellular calcium is closely linked to the activation and altered distribution of Protein Kinase C (PKC) isozymes[2]. Conventional PKC isoforms are calcium-dependent, and their activation is a downstream consequence of increased [Ca2+]i. Studies have shown that ETYA alters the distribution and activity of PKC in U937 cells[2]. The activation of PKC can be dose-dependent in response to stimuli[4][5].

Downregulation of c-Myc Transcription

Crosstalk with MAPK and PI3K/Akt Pathways

The relationship between ETYA and the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways appears to be complex and likely indirect. The arachidonic acid metabolic network, which ETYA perturbs, exhibits significant crosstalk with both the MAPK and PI3K/Akt signaling cascades.

-

MAPK Pathway: Metabolites of arachidonic acid, such as 12-HETE, can activate the p38-MAPK pathway[7]. Furthermore, some studies suggest that arachidonic acid itself can stimulate the phosphorylation of ERK, JNK, and p38 MAPKs[8]. One study indicated that ETYA, similar to arachidonic acid, can stimulate the activity of all three MAPK subfamilies[9]. This suggests that ETYA's effect on the MAPK pathway may not be inhibitory but rather modulatory, potentially through mechanisms independent of its COX/LOX inhibition.

-

PI3K/Akt Pathway: Arachidonic acid and its metabolites have been shown to activate the PI3K/Akt pathway in certain cancer cells[10][11][12]. For instance, arachidonic acid can induce Akt2 activation in breast cancer cells[10]. Given that ETYA is an analog of arachidonic acid, it is plausible that it could also influence this pathway, though direct evidence and quantitative data on ETYA's specific effects on Akt phosphorylation are limited.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of studying ETYA's effects on signal transduction.

Protocol 1: Western Blot for c-Myc Protein Expression

Objective: To determine the effect of ETYA on the protein expression level of c-Myc in cultured cells.

Materials:

-

Cell line of interest (e.g., U937)

-

Complete cell culture medium

-

ETYA stock solution (in a suitable solvent like DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against c-Myc

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of ETYA or vehicle control for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-